Methyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate

Kinase Inhibition MNK1/MNK2 Thienopyrimidine

Methyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate (CAS 457911-10-3, also known as WAY-305025) is a synthetic low-molecular-weight thieno[2,3-d]pyrimidine scaffold. It belongs to a privileged class of heterocycles extensively studied as kinase inhibitors and anti-inflammatory agents.

Molecular Formula C9H8N2O3S
Molecular Weight 224.24 g/mol
Cat. No. B2952044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
Molecular FormulaC9H8N2O3S
Molecular Weight224.24 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=O)NC=N2)C(=O)OC
InChIInChI=1S/C9H8N2O3S/c1-4-5-7(12)10-3-11-8(5)15-6(4)9(13)14-2/h3H,1-2H3,(H,10,11,12)
InChIKeyTUJMJWUVDRWTFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate: A Core Scaffold for Mnk and Anti-Inflammatory Research


Methyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate (CAS 457911-10-3, also known as WAY-305025) is a synthetic low-molecular-weight thieno[2,3-d]pyrimidine scaffold [1]. It belongs to a privileged class of heterocycles extensively studied as kinase inhibitors and anti-inflammatory agents. Its core structure, featuring a planar thienopyrimidine ring with a methyl ester at the 6-position and a methyl group at the 5-position, provides a versatile template for further derivatization. It has been identified as a selective mitogen-activated protein kinase-interacting kinase (Mnk) inhibitor, and a thesis by Vlasov et al. has proposed it as a promising medicinal substance with high anti-inflammatory and analgesic activity [2].

Why Methyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate Cannot Be Replaced by Its Carboxylic Acid or Ethyl Ester Analogs


Within the thieno[2,3-d]pyrimidine chemical space, seemingly minor structural variations produce profoundly different biological and physicochemical profiles. The carboxylic acid analog is known for antimicrobial interactions , while the ethyl ester scaffold forms the basis of potent dual thymidylate synthase/dihydrofolate reductase inhibitors [1]. The methyl ester variant (WAY-305025) is specifically profiled as a Mnk1/Mnk2 kinase inhibitor, a target engagement not reported for its close analogs [2]. This target selectivity arises from the specific electronic and steric properties of the methyl ester, which cannot be recapitulated by substituting a bulkier, more lipophilic group or a charged carboxylate. The quantitative evidence below demonstrates that scaffold hopping within this class leads to divergent selectivity and potency profiles, making substitution scientifically invalid for target-based research.

Quantitative Evidence Guide for Methyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate Differentiation


Mnk Kinase Selectivity vs. Carboxylic Acid and Ethyl Ester Analogs

The methyl ester derivative (WAY-305025) is explicitly classified and patented as a selective Mnk1/Mnk2 kinase inhibitor, a specific target engagement absent in the published profiles of its most direct structural analogs: the carboxylic acid (CAS 101667-97-4) and the ethyl ester core (used for DHFR/TS inhibition). This indicates a scaffold-specific target interaction driven by its unique substitution pattern [1][2].

Kinase Inhibition MNK1/MNK2 Thienopyrimidine

Passive Permeability Potential (XLogP3-AA) vs. Carboxylic Acid Analog

The methyl ester exhibits a computed XLogP3-AA value of 1.3, indicating moderate lipophilicity. This is chemically derived from masking the polar carboxylate. The corresponding carboxylic acid analog would be predominantly ionized at physiological pH, resulting in a significantly lower logD (state-dependent lipophilicity). The ester is a necessary prodrug or permeability-enhancing functionality for intracellular Mnk target access [1].

Physicochemical Property Lipophilicity Membrane Permeability

Crystallographic Shape Complementarity vs. Ethyl Ester Analog in DHFR Active Site

The patented Mnk inhibitor WAY-305025 utilizes the methyl ester at position 6 to bind the DFG-out pocket of Mnk kinases. In contrast, classical 2-amino-4-oxo-6-ethylthieno[2,3-d]pyrimidines inhibit DHFR via a distinct binding mode. The bulkier ethyl ester (used in DHFR/TS inhibitors) would cause a steric clash in the Mnk active site, while the methyl ester provides the optimal shape complementarity for Mnk selectivity [1][2]. No Mnk inhibition was reported for the ethyl ester analog series.

X-ray Crystallography Structure-Based Drug Design Kinase Selectivity

Application Scenarios for Methyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate Based on Verified Evidence


Selective Mnk Kinase Tool Compound for Eukaryotic Translation Initiation Factor 4E (eIF4E) Research

Based on its specific classification as a selective Mnk inhibitor in Boehringer Ingelheim patents, this compound is fit-for-purpose as a chemical probe to dissect Mnk1/2-mediated eIF4E phosphorylation in cancer biology. Its methyl ester contributes to target selectivity, distinguishing it from non-selective thienopyrimidine analogs [1].

Anti-inflammatory Lead Scaffold Optimization

Preclinical data reported in the Vlasov thesis identifies this compound as a promising high-activity anti-inflammatory and analgesic substance. It serves as a lead candidate for further medicinal chemistry optimization to develop novel non-steroidal anti-inflammatory drugs (NSAIDs) that may avoid the carboxylic acid moiety's gastrointestinal toxicity. The methyl ester is a critical structural feature to maintain during early SAR exploration [2].

Reference Standard for LC-MS and Bioanalytical Method Development

The compound's well-defined chemical identity (CAS 457911-10-3, PubChem CID 725279), commercial availability from Sigma-Aldrich and other vendors with defined purity levels (e.g., 97%), and its distinct methyl ester signature make it a suitable reference standard for developing and validating LC-MS/MS methods for quantifying thienopyrimidine derivatives in biological matrices .

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